(2,2-Dimethyl-1,3-dioxolan-4-yl)(diphenyl)methanol
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Overview
Description
(2,2-Dimethyl-1,3-dioxolan-4-yl)(diphenyl)methanol is an organic compound that features a dioxolane ring and a diphenylmethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,2-Dimethyl-1,3-dioxolan-4-yl)(diphenyl)methanol typically involves the reaction of diphenylmethanol with acetone and ethylene glycol under acidic conditions to form the dioxolane ring. The reaction is usually carried out in the presence of an acid catalyst such as p-toluenesulfonic acid or sulfuric acid. The reaction mixture is heated to reflux, and the product is isolated by distillation or recrystallization .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(2,2-Dimethyl-1,3-dioxolan-4-yl)(diphenyl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The dioxolane ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as halides or amines can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
(2,2-Dimethyl-1,3-dioxolan-4-yl)(diphenyl)methanol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a protecting group for alcohols.
Biology: The compound can be used in the synthesis of biologically active molecules and as a probe in biochemical studies.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (2,2-Dimethyl-1,3-dioxolan-4-yl)(diphenyl)methanol involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various chemical reactions, depending on the reaction conditions. Its unique structure allows it to participate in a wide range of chemical transformations, making it a versatile reagent in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
(2,2-Dimethyl-1,3-dioxolan-4-yl)methanol: This compound has a similar dioxolane ring but lacks the diphenylmethanol moiety.
Uniqueness
The presence of the diphenylmethanol moiety in (2,2-Dimethyl-1,3-dioxolan-4-yl)(diphenyl)methanol distinguishes it from other similar compounds. This structural feature imparts unique chemical properties and reactivity, making it valuable in specific applications where other compounds may not be suitable.
Properties
CAS No. |
93903-31-2 |
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Molecular Formula |
C18H20O3 |
Molecular Weight |
284.3 g/mol |
IUPAC Name |
(2,2-dimethyl-1,3-dioxolan-4-yl)-diphenylmethanol |
InChI |
InChI=1S/C18H20O3/c1-17(2)20-13-16(21-17)18(19,14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-12,16,19H,13H2,1-2H3 |
InChI Key |
KPGCQRHYMXWWIM-UHFFFAOYSA-N |
Canonical SMILES |
CC1(OCC(O1)C(C2=CC=CC=C2)(C3=CC=CC=C3)O)C |
Origin of Product |
United States |
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